molecular formula C20H46N2+2 B14634301 n,n,n,n',n',n'-Hexamethyltetradecane-1,14-diaminium CAS No. 52767-75-6

n,n,n,n',n',n'-Hexamethyltetradecane-1,14-diaminium

Cat. No.: B14634301
CAS No.: 52767-75-6
M. Wt: 314.6 g/mol
InChI Key: YLHAJLBDDIMJHL-UHFFFAOYSA-N
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Description

n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium: is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with both hydrophilic and hydrophobic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium typically involves the quaternization of a long-chain diamine with methylating agents. One common method is the reaction of tetradecane-1,14-diamine with methyl iodide under controlled conditions to produce the desired quaternary ammonium compound.

Industrial Production Methods: In industrial settings, the production of n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions are less common but can occur under specific conditions, often involving the reduction of any oxidized nitrogen species back to the original amine.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or thiolates are often employed in substitution reactions.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: The original diamine or partially reduced intermediates.

    Substitution: Various substituted quaternary ammonium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.

Biology: In biological research, this compound is used to study membrane interactions due to its surfactant properties. It can also be used in the formulation of antimicrobial agents.

Medicine: Its antimicrobial properties make it useful in the development of disinfectants and antiseptics. It is also explored for potential use in drug delivery systems due to its ability to interact with cell membranes.

Industry: In industrial applications, n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium is used in the formulation of detergents, fabric softeners, and emulsifiers. Its ability to reduce surface tension makes it valuable in various cleaning and personal care products.

Mechanism of Action

The mechanism of action of n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium primarily involves its interaction with lipid bilayers and proteins. The quaternary ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

    n,n,n’,n’-Tetramethylethylenediamine: Known for its use as a ligand in coordination chemistry and as a catalyst in organic synthesis.

    n,n,n’,n’-Tetramethyl-1,6-hexanediamine: Used in the synthesis of polymers and as a curing agent in epoxy resins.

Uniqueness: n,n,n,n’,n’,n’-Hexamethyltetradecane-1,14-diaminium stands out due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong interactions with hydrophobic substances. Its ability to disrupt cell membranes also makes it particularly valuable in antimicrobial formulations.

Properties

CAS No.

52767-75-6

Molecular Formula

C20H46N2+2

Molecular Weight

314.6 g/mol

IUPAC Name

trimethyl-[14-(trimethylazaniumyl)tetradecyl]azanium

InChI

InChI=1S/C20H46N2/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18-20-22(4,5)6/h7-20H2,1-6H3/q+2

InChI Key

YLHAJLBDDIMJHL-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCCCCC[N+](C)(C)C

Origin of Product

United States

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